1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-5-carboxamide
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Overview
Description
1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole core, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Core: Starting from hydrazine and a β-diketone, the pyrazole ring is formed through cyclization.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using appropriate carboxylic acid derivatives.
Attachment of the Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions.
Incorporation of the Pyridine Ring: The pyridine ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts for cross-coupling reactions, such as Pd(PPh3)4 for Suzuki-Miyaura coupling.
Major Products: The major products depend on the specific reactions. For example, oxidation may yield corresponding N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 1-Methyl-3-(2-pyridyl)-1H-pyrazole-5-carboxamide
- N-(4-(2-pyridyl)piperazin-1-yl)carbothioyl-1H-pyrazole-5-carboxamide
Uniqueness: 1-METHYL-N~5~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific binding properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C15H18N6OS |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methyl-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N6OS/c1-19-12(5-7-17-19)14(22)18-15(23)21-10-8-20(9-11-21)13-4-2-3-6-16-13/h2-7H,8-11H2,1H3,(H,18,22,23) |
InChI Key |
RFUMOFVCMBZFQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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